molecular formula C10H10BrF9O3 B12084162 4-Bromo-3,3,4,4-tetrafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate

4-Bromo-3,3,4,4-tetrafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate

Cat. No.: B12084162
M. Wt: 429.07 g/mol
InChI Key: INZRAYBCBRRWEH-UHFFFAOYSA-N
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Description

4-Bromo-3,3,4,4-tetrafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound with the molecular formula C10H10BrF9O3. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly relevant in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of 4-Bromo-3,3,4,4-tetrafluorobutanol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often involves bulk manufacturing processes that utilize advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like sodium hydroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce corresponding carbonyl compounds .

Scientific Research Applications

4-Bromo-3,3,4,4-tetrafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate involves its interaction with specific molecular targets. The compound’s fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3,3,4,4-tetrafluorobutyl 4,4,5,5,5-pentafluoropentyl carbonate is unique due to its multiple fluorine atoms, which impart distinct chemical and physical properties. These properties make it highly valuable in applications requiring high stability, low reactivity, and specific interactions with biological targets .

Properties

Molecular Formula

C10H10BrF9O3

Molecular Weight

429.07 g/mol

IUPAC Name

(4-bromo-3,3,4,4-tetrafluorobutyl) 4,4,5,5,5-pentafluoropentyl carbonate

InChI

InChI=1S/C10H10BrF9O3/c11-9(16,17)7(12,13)3-5-23-6(21)22-4-1-2-8(14,15)10(18,19)20/h1-5H2

InChI Key

INZRAYBCBRRWEH-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)(F)F)COC(=O)OCCC(C(F)(F)Br)(F)F

Origin of Product

United States

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